molecular formula C9H12BrNO2 B13604144 (S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol

(S)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13604144
M. Wt: 246.10 g/mol
InChI Key: CZEVQFURMFATFJ-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-6-methoxybenzaldehyde.

    Step 1: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Step 2: The resulting alcohol undergoes a nucleophilic substitution reaction with an appropriate amine, such as (S)-2-aminoethanol, under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural features.

Medicine:

  • Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol: Contains a fluorine atom instead of bromine.

    (2S)-2-amino-2-(2-iodo-6-methoxyphenyl)ethan-1-ol: Contains an iodine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom in (2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1

InChI Key

CZEVQFURMFATFJ-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)Br)[C@@H](CO)N

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(CO)N

Origin of Product

United States

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